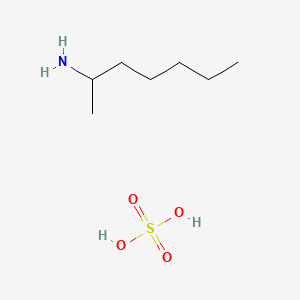
Carbon monoxide;cyclopenta-1,3-diene;molybdenum
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbon monoxide;cyclopenta-1,3-diene;molybdenum typically involves the reaction of molybdenum hexacarbonyl with cyclopentadiene. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed in a solvent such as tetrahydrofuran (THF) or diethyl ether . The reaction conditions include heating the mixture to a temperature of around 60-80°C for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
While the compound is primarily synthesized for research purposes, industrial production methods involve similar synthetic routes but on a larger scale. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product .
化学反応の分析
Types of Reactions
Carbon monoxide;cyclopenta-1,3-diene;molybdenum undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo substitution reactions where one or more ligands are replaced by other ligands.
Oxidation-Reduction Reactions: The compound can participate in redox reactions, where the molybdenum center undergoes changes in its oxidation state.
Addition Reactions: The compound can react with nucleophiles, leading to the addition of new groups to the cyclopentadienyl ring.
Common Reagents and Conditions
Common reagents used in these reactions include phosphines, halides, and various nucleophiles. The reactions are typically carried out under inert atmospheres to prevent oxidation and are often performed in solvents such as THF or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with phosphines can yield phosphine-substituted molybdenum complexes, while addition reactions with nucleophiles can result in the formation of new organometallic compounds .
科学的研究の応用
Carbon monoxide;cyclopenta-1,3-diene;molybdenum has a wide range of scientific research applications, including:
Material Science: It is used in the synthesis of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers.
Biological Studies: The compound is studied for its potential biological activities, including its interactions with biomolecules and its effects on cellular processes.
Medicinal Chemistry: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the treatment of diseases involving metal ion imbalances.
作用機序
The mechanism of action of carbon monoxide;cyclopenta-1,3-diene;molybdenum involves its ability to coordinate with various ligands and participate in redox reactions. The molybdenum center can undergo changes in its oxidation state, which allows it to act as a catalyst in various chemical reactions . The compound’s interactions with biomolecules are also of interest, as it can potentially modulate biological pathways and processes .
類似化合物との比較
Similar Compounds
Cyclopentadienylmolybdenum(II) Tricarbonyl, Dimer: This compound is similar in structure and properties to carbon monoxide;cyclopenta-1,3-diene;molybdenum and is used in similar applications.
Pentamethylcyclopentadienylmolybdenum Dicarbonyl Dimer: Another related compound with similar catalytic properties and applications in material science.
Trichlorotris(tetrahydrofuran)molybdenum(III): This compound is used in similar catalytic and material science applications but differs in its ligand environment and reactivity.
Uniqueness
This compound is unique due to its specific ligand environment and its ability to participate in a wide range of chemical reactions.
特性
分子式 |
C16H2Mo2O6-10 |
|---|---|
分子量 |
482.1 g/mol |
IUPAC名 |
carbon monoxide;cyclopenta-1,3-diene;molybdenum |
InChI |
InChI=1S/2C5H.6CO.2Mo/c2*1-2-4-5-3-1;6*1-2;;/h2*1H;;;;;;;;/q2*-5;;;;;;;; |
InChIキー |
DYKOFUMQZPQADP-UHFFFAOYSA-N |
正規SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[CH-]1[C-]=[C-][C-]=[C-]1.[CH-]1[C-]=[C-][C-]=[C-]1.[Mo].[Mo] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-imino-5H-purin-2-one](/img/structure/B12349267.png)
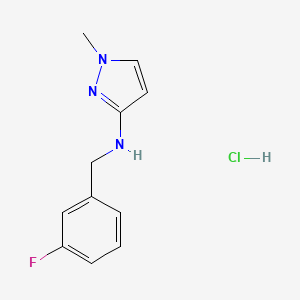
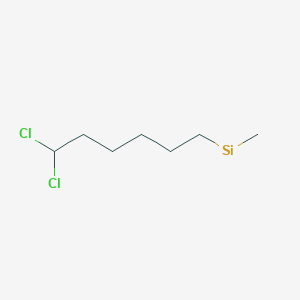
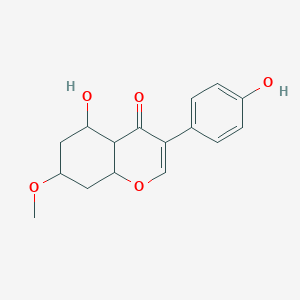
![4-[[(3Z)-16-methyl-2,5-dioxo-1-oxacyclohexadec-3-en-6-yl]oxy]-4-oxo-butanoic acid](/img/structure/B12349297.png)

![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-6-oxo-5H-purin-2-ylidene]-2-methylpropanamide](/img/structure/B12349307.png)
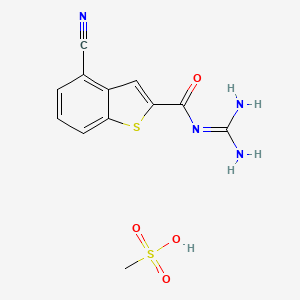

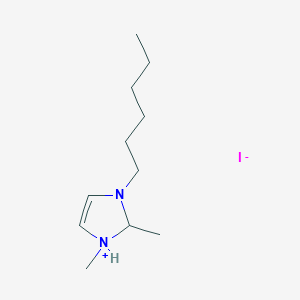
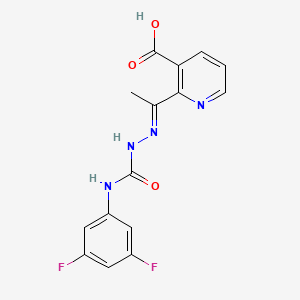
![(2E,4E,6E)-7-[(2R,3R)-5-[(2S,4E,6E)-8-[[2-[(2R,3R,4R,6S)-2,4-dihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]-3-(2-phenylacetyl)oxyoxan-2-yl]-3-[(2S,4R,6R)-5-[(2S,4S,5R,6R)-5-[(2R,4R,5S,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxypropanoyl]amino]-3-methoxy-4-methylocta-4,6-dien-2-yl]-3-hydroxyoxolan-2-yl]hepta-2,4,6-trienoic acid](/img/structure/B12349337.png)

